Urea, N'-arabinosyl-N-methyl-N-nitroso- Urea, N'-arabinosyl-N-methyl-N-nitroso-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18876452
InChI: InChI=1S/C7H13N3O6/c1-10(9-15)7(14)8-6-5(13)4(12)3(11)2-16-6/h3-6,11-13H,2H2,1H3,(H,8,14)
SMILES:
Molecular Formula: C7H13N3O6
Molecular Weight: 235.19 g/mol

Urea, N'-arabinosyl-N-methyl-N-nitroso-

CAS No.:

Cat. No.: VC18876452

Molecular Formula: C7H13N3O6

Molecular Weight: 235.19 g/mol

* For research use only. Not for human or veterinary use.

Urea, N'-arabinosyl-N-methyl-N-nitroso- -

Specification

Molecular Formula C7H13N3O6
Molecular Weight 235.19 g/mol
IUPAC Name 1-methyl-1-nitroso-3-(3,4,5-trihydroxyoxan-2-yl)urea
Standard InChI InChI=1S/C7H13N3O6/c1-10(9-15)7(14)8-6-5(13)4(12)3(11)2-16-6/h3-6,11-13H,2H2,1H3,(H,8,14)
Standard InChI Key BADMGRJDJPQBLS-UHFFFAOYSA-N
Canonical SMILES CN(C(=O)NC1C(C(C(CO1)O)O)O)N=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Urea, N'-arabinosyl-N-methyl-N-nitroso- features a urea backbone modified by three key substituents:

  • A methyl group (-CH3\text{-CH}_3) attached to one nitrogen atom.

  • A nitroso group (-N=O\text{-N=O}) on the adjacent nitrogen.

  • An arabinose sugar (a pentose with hydroxyl groups at positions 3, 4, and 5) linked via an ether bond.

This configuration confers both hydrophilic (arabinose) and electrophilic (nitroso) properties, enabling interactions with biological macromolecules such as DNA and proteins. The compound’s stereochemistry, particularly the β-configuration of the arabinose moiety, influences its solubility and reactivity in aqueous environments.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H13N3O6\text{C}_7\text{H}_{13}\text{N}_3\text{O}_6
Molecular Weight235.19 g/mol
IUPAC Name1-Methyl-1-nitroso-3-(3,4,5-trihydroxyoxan-2-yl)urea
Canonical SMILESCN(C(=O)NC1C(C(C(CO1)O)O)O)N=O
SolubilityModerate in polar solvents

Biological Activities and Mechanisms

DNA Alkylation and Mutagenicity

As an N-nitrosourea derivative, this compound exhibits alkylating activity, primarily targeting guanine residues at the O6 position. This modification induces:

  • DNA strand breaks due to destabilized base pairing.

  • Point mutations (G→A transitions) during replication, contributing to carcinogenic potential.

In vitro studies on similar N-nitrosoureas demonstrate dose-dependent mutagenicity in bacterial reverse mutation assays (Ames test), with frameshift and base-pair substitution mutations observed .

Cellular Toxicity and Apoptosis

Exposure to urea, N'-arabinosyl-N-methyl-N-nitroso- triggers:

  • Reactive Oxygen Species (ROS) Production: Elevated ROS levels in renal and vascular cells, leading to oxidative stress .

  • Mitochondrial Dysfunction: Depolarization of mitochondrial membranes and cytochrome c release, activating caspase-dependent apoptosis .

Table 2: Comparative Toxicity of Urea Derivatives

CompoundLD50 (mg/kg)Primary Target Organ
Urea, N'-arabinosyl-N-methyl-N-nitroso-Not reportedKidney, Liver
N,N-Dimethylurea2,500Central Nervous System
Thiourea125Thyroid

Research Applications

Mutagenicity and Carcinogenesis Models

This compound serves as a model mutagen in:

  • Genotoxicity Assays: Evaluating DNA repair mechanisms in knockout murine models.

  • Chemical Carcinogenesis Studies: Investigating tumor initiation in epithelial tissues.

Anticancer Drug Development

Despite its carcinogenic potential, structural analogs have been explored for:

  • Cytotoxic Activity: Derivatives like 1,3-bis-((3-hydroxynaphthalen-2-yl) phenylmethyl) urea induce apoptosis in hepatocellular carcinoma (HepG2) cells .

  • Urease Inhibition: Blocking urea hydrolysis in Helicobacter pylori, a pathogen linked to gastric cancer.

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